Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 1803604-88-7
Cat. No.: VC2884629
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803604-88-7 |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | SBLXMYJPOAWQAR-UHFFFAOYSA-N |
| SMILES | CC1(CC2CCC1O2)C(=O)OC |
| Canonical SMILES | CC1(CC2CCC1O2)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate features a bicyclic structure with an oxygen bridge, creating the oxabicyclo[2.2.1]heptane scaffold. The compound contains a methyl substituent and a methyl ester group at the 2-position, contributing to its unique chemical properties and reactivity profile. The bicyclic framework creates a rigid three-dimensional structure that influences its physical properties and potential biological interactions.
The compound has several key structural components that define its chemical behavior:
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An oxabicyclic core structure with a [2.2.1] bridged system
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A methyl substituent at the 2-position
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A methyl carboxylate group at the 2-position
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An oxygen atom at the 7-position forming the bridge
Physicochemical Properties
The key physical and chemical properties of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate are summarized in Table 1, providing essential information for researchers interested in working with this compound.
Table 1: Physicochemical Properties of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
| CAS Number | 1803604-88-7 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| InChI | InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3 |
| InChI Key | SBLXMYJPOAWQAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2CCC1O2)C(=O)OC |
This bicyclic compound exhibits distinct physical characteristics attributed to its molecular structure. The presence of the oxygen bridge in the bicyclic system contributes to its conformational rigidity, while the methyl ester functionality influences its solubility profile and reactivity patterns.
Synthetic Methodologies
Classical Synthesis Routes
The synthesis of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically employs Diels-Alder reaction methodology, which is fundamental in creating the bicyclic framework. This approach utilizes furan derivatives as dienes that react with olefinic or acetylenic dienophiles under specific reaction conditions. The Diels-Alder reaction provides an efficient method for constructing the oxabicyclic skeleton with precise stereochemical control.
A general synthetic route involves the following steps:
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Preparation of appropriately substituted furan derivatives
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Diels-Alder cycloaddition with suitable dienophiles
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Functional group transformations to introduce the methyl ester group
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Purification and isolation of the target compound
Advanced Synthetic Approaches
Recent advances in synthetic organic chemistry have led to the development of more efficient and selective methods for preparing methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate. These include:
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Catalytic asymmetric Diels-Alder reactions using chiral catalysts to control stereoselectivity
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Microwave-assisted synthesis to reduce reaction times and increase yields
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Flow chemistry techniques for continuous production and scale-up
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Green chemistry approaches utilizing environmentally friendly solvents and catalysts
The optimization of these synthetic methodologies has significantly improved the accessibility of this compound for research applications, enabling more extensive investigation of its chemical and biological properties.
Chemical Reactivity
Oxidation Reactions
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various oxidation reactions depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents include potassium permanganate and chromium trioxide, which can transform functional groups within the molecule. These oxidation reactions can lead to the formation of carboxylic acids or ketones, expanding the chemical diversity accessible from this scaffold.
The oxidation reactivity is influenced by:
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The nature of the oxidizing agent
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Reaction temperature and duration
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Solvent system and pH conditions
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Presence of catalysts or additives
Reduction Reactions
Reduction of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically target the ester functionality, resulting in the formation of alcohol derivatives. The selective reduction of specific functional groups within the molecule allows for the preparation of derivatives with modified chemical properties.
Table 2: Common Reduction Reactions of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
| Reducing Agent | Target Functional Group | Major Product | Reaction Conditions |
|---|---|---|---|
| LiAlH₄ | Ester | Primary alcohol | Anhydrous ether, 0°C to rt |
| NaBH₄ | Ester | Primary alcohol | MeOH/THF, 0°C to rt |
| DIBAL-H | Ester | Aldehyde/Alcohol | Toluene, -78°C (controlled) |
Substitution Reactions
Nucleophilic substitution reactions at the ester group of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate can occur with various nucleophiles such as amines or alcohols. These reactions result in the replacement of the methoxy group with other nucleophilic species, enabling the synthesis of amides, new esters, and other derivatives. The substitution reactions expand the chemical space accessible from this compound, providing diverse analogs for structure-activity relationship studies.
The reactivity pattern observed in these substitution reactions depends on:
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The nucleophilicity and steric properties of the attacking species
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Reaction temperature and time
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Catalysts or activation methods employed
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Solvent effects on reaction kinetics
Applications in Chemical Research
Building Block for Complex Molecules
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its unique bicyclic structure provides a rigid scaffold that can be further elaborated through various chemical transformations. This characteristic makes it particularly useful in the construction of natural product analogs and pharmaceutically relevant compounds.
The utility of this compound as a synthetic intermediate stems from:
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Its well-defined three-dimensional structure
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The presence of functional groups amenable to further modifications
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The ability to control stereochemistry during transformations
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The stability of the oxabicyclic core under various reaction conditions
Pharmaceutical Research Applications
In pharmaceutical research, methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate and its derivatives have shown potential as scaffolds for developing bioactive compounds. The bicyclic structure allows for the creation of molecules with specific spatial arrangements of functional groups, which is crucial for targeted interactions with biological receptors and enzymes. This property enhances its value in drug discovery programs focused on developing new therapeutic agents.
Research areas where this compound has demonstrated utility include:
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Design of enzyme inhibitors
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Development of receptor modulators
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Creation of chemical probes for biological studies
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Exploration of structure-activity relationships in drug candidates
Biological Activity and Mechanisms
Structure-Activity Relationships
Studies investigating the structure-activity relationships of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate derivatives have provided insights into the structural features that influence biological activity. These studies typically involve systematic modifications of the parent compound, followed by evaluation of the resulting analogs in biological assays. The findings from such investigations guide the rational design of improved compounds with enhanced potency, selectivity, or pharmacokinetic properties.
Table 3: Structure-Activity Relationship Patterns for Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate Derivatives
| Structural Modification | Effect on Biological Activity | Potential Mechanism |
|---|---|---|
| Variation of ester group | Altered receptor binding | Changes in hydrogen bonding patterns |
| Substitution at the methyl position | Modified enzyme inhibition | Steric effects on target interaction |
| Modifications of the oxabicyclic core | Changed conformational properties | Alterations in molecular recognition |
Analytical Characterization
Spectroscopic Analysis
The structural characterization of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically employs multiple spectroscopic techniques to confirm its identity and assess its purity. These analytical methods provide complementary information about different aspects of the compound's structure and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structure elucidation, with ¹H and ¹³C NMR spectra revealing key structural features such as the methyl groups, methylene protons in the bicyclic system, and the ester functionality. The rigid bicyclic framework results in characteristic coupling patterns and chemical shifts that facilitate structural assignment.
Other important spectroscopic methods include:
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Infrared (IR) spectroscopy for identifying functional groups
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Mass spectrometry for determining molecular weight and fragmentation patterns
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UV-visible spectroscopy for characterizing electronic transitions
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X-ray crystallography for definitive three-dimensional structural analysis
Chromatographic Methods
Chromatographic techniques play an essential role in the purification and quality control of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate. High-performance liquid chromatography (HPLC) is commonly employed for analytical and preparative purposes, allowing for the separation of the target compound from synthetic impurities or structurally related analogs. Gas chromatography (GC) may also be used for volatile derivatives or for analyzing reaction mixtures during synthesis optimization.
The development of specific chromatographic methods involves:
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Selection of appropriate stationary and mobile phases
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Optimization of separation conditions
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Validation of analytical procedures
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Implementation of detection methods suitable for the compound's properties
Comparative Analysis with Related Compounds
Structural Analogs
Comparing methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds provides insights into the impact of specific structural features on chemical and biological properties. Among the relevant analogs are compounds with variations in the bridge atom, substituent patterns, or functional groups.
Table 4: Comparison of Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate with Structural Analogs
| Compound | Key Structural Difference | Chemical Reactivity Difference | Biological Activity Difference |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Lacks methyl and ester groups | Less reactive in esterification reactions | Lower specificity in enzyme binding |
| Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | Lacks 2-methyl group | Different stereochemical outcomes in reactions | Altered binding orientation with targets |
| 2-Methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate | Nitrogen bridge instead of oxygen | Different basicity and nucleophilicity | Different pharmacological profile |
Unique Features
The unique aspects of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate that distinguish it from related compounds include its specific substitution pattern, which imparts distinct chemical and physical properties. These distinctive features contribute to its value in applications requiring specific reactivity profiles, conformational constraints, or interaction patterns with biological targets.
Key distinguishing features include:
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The combination of the methyl substituent and ester functionality at the 2-position
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The oxygen bridge that influences the conformation and reactivity of the bicyclic system
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The stereochemical arrangement resulting from the rigid bicyclic framework
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The specific electronic properties created by the functional group arrangement
Current Research Trends and Future Directions
Recent Advances
Recent research involving methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate has focused on expanding its applications in organic synthesis, exploring new reaction methodologies, and investigating its potential in medicinal chemistry. Advances in synthetic techniques have made this compound more accessible, facilitating its incorporation into diverse research programs.
Current research trends include:
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Development of stereoselective methodologies for synthesis and functionalization
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Exploration of catalytic approaches for more efficient transformations
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Investigation of new reaction pathways involving the oxabicyclic framework
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Application in the synthesis of complex natural product analogs
Future Research Opportunities
The unique structural features and reactivity patterns of methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate suggest several promising directions for future research. These opportunities span multiple areas of chemistry and could lead to valuable discoveries in both fundamental science and applied research fields.
Potential areas for future investigation include:
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Computational studies to better understand reactivity and mechanism
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Development of sustainable synthetic approaches using green chemistry principles
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Exploration of photochemical transformations involving the oxabicyclic system
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Investigation of potential applications in materials science and polymer chemistry
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Further evaluation of biological activities in diverse therapeutic contexts
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